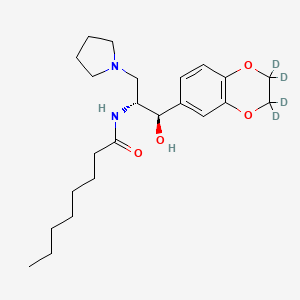
beta-Tocopherol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Tocopherol-d3: is a deuterated form of beta-tocopherol, a member of the vitamin E family. Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols. Beta-tocopherol is known for its antioxidant properties, which help protect cells from oxidative damage. The deuterated form, this compound, is often used in scientific research to study the metabolism and biological effects of tocopherols.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Tocopherol-d3 typically involves the incorporation of deuterium atoms into the beta-tocopherol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in beta-tocopherol with deuterium atoms using deuterated solvents and catalysts.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of beta-tocopherol. This method ensures that the deuterium atoms are incorporated into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Deuterated Precursors: Using commercially available deuterated precursors to streamline the synthesis process.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to incorporate deuterium atoms into the beta-tocopherol molecule.
Purification: Utilizing advanced purification methods such as chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Beta-Tocopherol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is commonly studied to understand its antioxidant properties.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used in reduction reactions.
Solvents: Deuterated solvents like deuterated chloroform and deuterated methanol are often used in reactions involving this compound to maintain the deuterium labeling.
Major Products Formed
Tocopherol Quinone: Formed during oxidation reactions.
Deuterated Derivatives: Various deuterated derivatives can be formed depending on the specific reactions and conditions used.
科学的研究の応用
Beta-Tocopherol-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of tocopherols.
Biology: Helps in understanding the role of tocopherols in biological systems, particularly in antioxidant defense mechanisms.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative stress-related diseases.
Industry: Used in the development of antioxidant formulations for food and cosmetic products.
作用機序
Beta-Tocopherol-d3 exerts its effects primarily through its antioxidant properties. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells. The molecular targets and pathways involved include:
Lipid Peroxidation: Inhibits the peroxidation of lipids in cell membranes.
Reactive Oxygen Species: Scavenges reactive oxygen species, reducing oxidative stress.
Signal Transduction Pathways: Modulates various signal transduction pathways involved in cell survival and apoptosis.
類似化合物との比較
Beta-Tocopherol-d3 is compared with other tocopherols and tocotrienols, highlighting its uniqueness:
Alpha-Tocopherol: The most biologically active form of vitamin E, known for its potent antioxidant properties.
Gamma-Tocopherol: Has unique anti-inflammatory properties not shared by other tocopherols.
Delta-Tocopherol: Known for its strong antioxidant activity but less prevalent in the diet.
Tocotrienols: Differ from tocopherols by having an unsaturated side chain, which imparts additional biological activities such as neuroprotection and cholesterol-lowering effects.
This compound is unique due to its deuterium labeling, which makes it a valuable tool in scientific research for studying the metabolism and biological effects of tocopherols.
特性
分子式 |
C28H48O2 |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |
InChIキー |
WGVKWNUPNGFDFJ-SUWCBTSWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |
正規SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


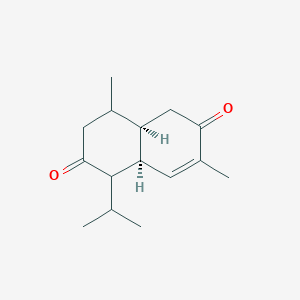
![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
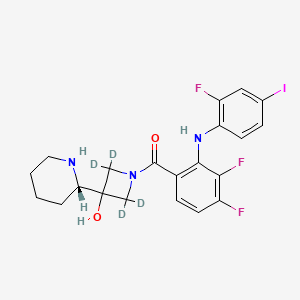
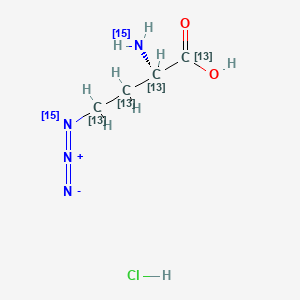
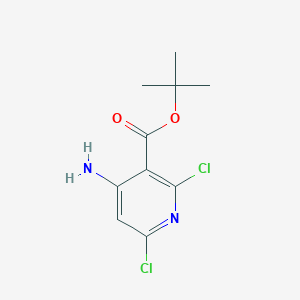
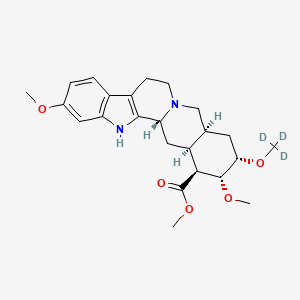
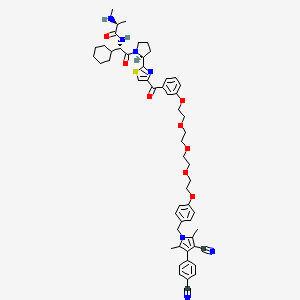
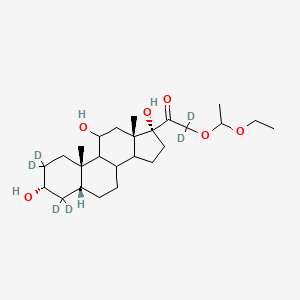
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)
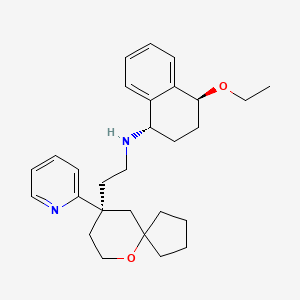
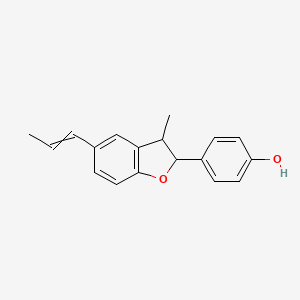
![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

